2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine
Description
Properties
IUPAC Name |
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H9N3O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h11-13H,1-10H2;1-5,8H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAIZEHUGUEJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine typically involves the reaction of 3-phenylpropanoic acid with azide reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a reactant in the preparation of selective inhibitors for anti-cancer drugs.
Biology: Studied for its potential role in biochemical pathways involving azido groups.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-azido-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine involves the interaction of the azido group with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can inhibit specific enzymes or proteins, leading to therapeutic effects .
Comparison with Similar Compounds
2-Azido-3-phenylpropanoic Acid
Structure and Synthesis: 2-Azido-3-phenylpropanoic acid is an α-azido derivative of phenylalanine. It is synthesized via azido transfer from L- or D-phenylalanine using trifluoromethanesulfonyl azide, yielding enantiomers (S)- or (R)-configured products . Key spectral data include:
- 1H NMR : δ 2.93 (dd, 1H), 3.12 (dd, 1H), 4.40 (dd, 1H), confirming stereochemistry .
- IR : Strong azide stretch at 2106 cm⁻¹ and carboxylic acid C=O at 1714 cm⁻¹ .
Applications :
Primarily used in peptide synthesis and macrocyclic peptidomimetics via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Its azide group enables "click chemistry" for bioconjugation, while the phenyl group enhances lipophilicity for membrane permeability .
N-Cyclohexylcyclohexanamine
Structure and Role: A secondary amine with two cyclohexyl groups, often employed as a counterion to form salts with carboxylic acids (e.g., 2-azido-3-phenylpropanoic acid) to improve solubility and crystallinity . It is also noted as a pharmacopeial impurity (e.g., in cyclamate synthesis) .
Key Characteristics :
- Forms 1:1 salts with fatty acids (e.g., 9-octadecenoic acid) for industrial applications .
- Molecular weight: 181.32 g/mol when paired with 2-azido-3-phenylpropanoic acid .
Comparative Analysis with Analogous Compounds
2-Azido-3-phenylpropanoic Acid vs. Other Azido-Modified Amino Acids
Key Differences :
- Positional Effects: The α-azide in 2-azido-3-phenylpropanoic acid enables rapid cycloaddition due to steric accessibility, whereas tyrosine-based azides require longer reaction times .
- Lipophilicity: The phenyl group in 2-azido-3-phenylpropanoic acid enhances membrane permeability compared to tyrosine derivatives, making it preferable for intracellular targeting .
N-Cyclohexylcyclohexanamine vs. Related Amines
Key Differences :
- Basicity : N-Cyclohexylcyclohexanamine (pKa ~10) is less basic than cyclohexanamine (pKa ~10.6) due to steric hindrance from bulky substituents .
- Salt Stability : Salts with N-cyclohexylcyclohexanamine exhibit higher crystallinity than those with primary amines, favoring pharmaceutical formulation .
2-Azido-3-phenylpropanoic Acid in Drug Design
N-Cyclohexylcyclohexanamine in Industrial Chemistry
- Fatty Acid Salts: Forms thermally stable salts with unsaturated acids (e.g., 9-octadecenoic acid) for lubricant additives .
Biological Activity
2-Azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine, also known as (S)-2-Azido-3-phenylpropionic acid (dicyclohexylammonium) salt, is an organic compound notable for its potential biological activities. This compound features a benzene ring and a propionic acid group, which contribute to its unique properties and applications in scientific research.
- Molecular Formula : C21H32N4O2
- Molar Mass : 372.51 g/mol
- CAS Number : 79410-36-9
- Storage Conditions : 2–8°C
- Water Hazard Class (WGK) : 3
Biological Activity
The biological activity of 2-Azido-3-phenylpropanoic acid has been the subject of various studies, particularly in relation to its cytotoxic effects and potential therapeutic applications. Below are key findings from recent research.
Cytotoxicity Studies
-
Cytotoxic Effects on Cancer Cells :
- Research indicates that derivatives of phenylpropanoic acids, including 2-Azido-3-phenylpropanoic acid, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent .
- Mechanism of Action :
Case Studies
Potential Applications
Given its biological activity, 2-Azido-3-phenylpropanoic acid; N-cyclohexylcyclohexanamine holds promise for various therapeutic applications:
- Anticancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a potential candidate for further development into anticancer drugs.
- Research Tool : The unique azido group may allow for further modifications and derivatizations, enabling the exploration of new pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
